

An In-depth Technical Guide to 4-Bromocyclopentene

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Compound of Interest

Compound Name: 4-Bromocyclopentene

Cat. No.: B1267290

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CAS Number: 1781-66-4

This technical guide provides a comprehensive overview of **4-bromocyclopentene**, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its properties, synthesis, and reactivity.

Physicochemical Properties

4-Bromocyclopentene is a halogenated cycloalkene characterized by a five-membered carbon ring containing one bromine atom and a double bond.^[1] Its dual functionality, comprising a reactive carbon-bromine bond and a carbon-carbon double bond, makes it a versatile building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.^[1]

The key physicochemical properties of **4-bromocyclopentene** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1781-66-4	[1]
Molecular Formula	C ₅ H ₇ Br	[1]
Molecular Weight	147.01 g/mol	[1]
Boiling Point	143.2 °C at 760 mmHg	[1]
Density	1.525 g/cm ³	[1]
Refractive Index	1.544	[1]
Flash Point	37.2 °C	[1]
Vapor Pressure	6.77 mmHg at 25 °C	[1]

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for **4-bromocyclopentene** is not readily available in public databases. However, based on the structure, the expected NMR signals are as follows:

¹H NMR:

- Vinyl protons (-CH=CH-): Expected to appear in the range of 5.5-6.0 ppm as a multiplet.
- Allylic proton (-CHBr-): Expected to be downfield due to the electronegativity of bromine, likely in the range of 4.5-5.0 ppm as a multiplet.
- Methylene protons (-CH₂-): Expected to appear as multiplets in the upfield region of the spectrum.

¹³C NMR:

- Vinyl carbons (=CH-): Expected in the range of 120-140 ppm.
- Carbon bearing bromine (-CBr-): Expected in the range of 40-60 ppm.
- Methylene carbon (-CH₂-): Expected in the upfield region, likely around 30-40 ppm.

Synthesis of 4-Bromocyclopentene

The primary method for the synthesis of **4-bromocyclopentene** is the allylic bromination of cyclopentene using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism.

General Experimental Protocol for Allylic Bromination

The following is a representative protocol for the synthesis of **4-bromocyclopentene** via allylic bromination. Note: This is a generalized procedure and may require optimization.

Materials:

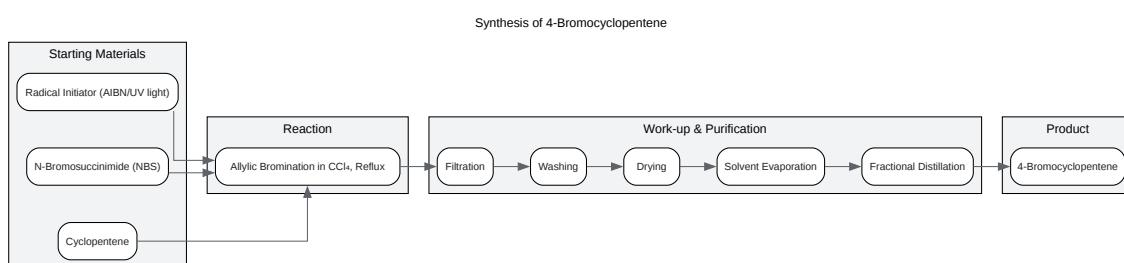
- Cyclopentene
- N-Bromosuccinimide (NBS)
- Radical initiator (e.g., AIBN or benzoyl peroxide)
- Anhydrous carbon tetrachloride (CCl_4) or other suitable solvent
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentene in anhydrous CCl_4 .
- Add N-Bromosuccinimide (NBS) to the solution. A slight molar excess of cyclopentene may be used.
- Add a catalytic amount of a radical initiator, such as AIBN, or irradiate the mixture with a UV lamp to initiate the reaction.
- Gently heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide as the reaction proceeds.

- After the reaction is complete (typically a few hours), cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with water and then with a dilute solution of sodium bicarbonate to remove any remaining acidic impurities.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Filter off the drying agent and remove the solvent using a rotary evaporator.
- Purify the crude **4-bromocyclopentene** by fractional distillation under reduced pressure to obtain the final product.

Synthesis Workflow



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Caption: Workflow for the synthesis of **4-bromocyclopentene**.

Reactivity and Applications

4-Bromocyclopentene is a valuable synthetic intermediate due to its ability to undergo various chemical transformations.

Nucleophilic Substitution Reactions

The bromine atom in **4-bromocyclopentene** is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 4-position of the cyclopentene ring.

Corey-House Synthesis

4-Bromocyclopentene can be used in the Corey-House synthesis to form new carbon-carbon bonds. In this reaction, a lithium diorganocuprate (Gilman reagent) reacts with the **4-bromocyclopentene** to replace the bromine atom with an alkyl or aryl group.

General Experimental Protocol for Nucleophilic Substitution

The following is a generalized protocol for the reaction of **4-bromocyclopentene** with a nucleophile.

Materials:

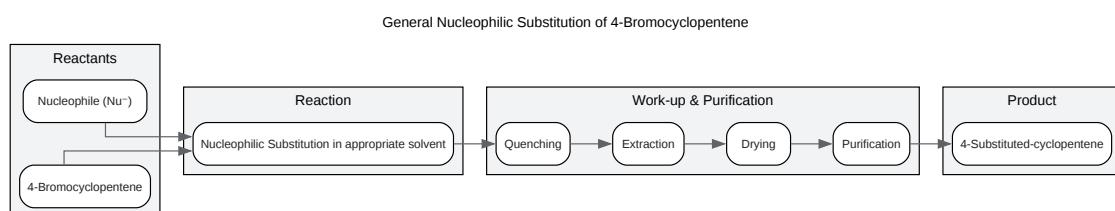
- **4-Bromocyclopentene**
- Nucleophile (e.g., sodium azide, sodium cyanide, an alkoxide, etc.)
- Appropriate solvent (e.g., acetone, DMSO, THF)
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask, dissolve the nucleophile in a suitable solvent.
- To the stirred solution, add **4-bromocyclopentene** dropwise at room temperature.

- The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
- Filter off the drying agent and remove the solvent under reduced pressure.
- Purify the product by column chromatography or distillation.

Reaction Workflow: Nucleophilic Substitution



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Caption: General workflow for nucleophilic substitution reactions.

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References

- 1. Cyclopentene, 4-bromo- | C5H7Br | CID 312699 - PubChem [pubchem.ncbi.nlm.nih.gov]
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